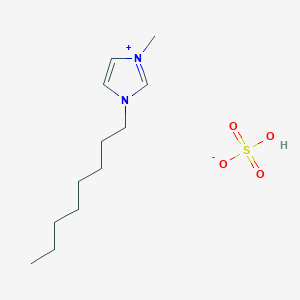
1-Octyl-3-methylimidazolium hydrogen sulfate
Overview
Description
1-Octyl-3-methylimidazolium hydrogen sulfate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solvation abilities. These characteristics make ionic liquids highly versatile and useful in various applications, including catalysis, electrochemistry, and materials science .
Mechanism of Action
Target of Action
1-Octyl-3-methylimidazolium hydrogen sulfate, also known as [OMIM]HSO4, primarily targets metal surfaces, such as copper and zinc . It acts as a corrosion inhibitor, effectively suppressing the corrosion of metals in acidic solutions . It also has been found to have antimicrobial activity, particularly against Gram-negative bacteria like Escherichia coli .
Mode of Action
The compound interacts with its targets through a process known as adsorption . In the case of metal surfaces, the imidazolium group of the cation and the HSO4- of the anion interact with the metal surface . This interaction forms a protective layer on the metal surface, which inhibits the corrosion process . For bacterial cells, the compound disrupts the cell membrane integrity, leading to cell lysis .
Biochemical Pathways
The compound affects the electrochemical processes involved in metal corrosion and bacterial cell lysis . In metal corrosion, it interferes with the electroreduction of metal ions, slowing down the deposition rate and inhibiting the electrocrystallization of the metal . In bacterial cells, it disrupts the integrity of the cell membrane, leading to cell death .
Result of Action
The primary result of the compound’s action is the inhibition of metal corrosion and bacterial growth . In metal surfaces, it results in a more leveled and fine-grained cathodic deposit . In bacterial cells, it leads to cell death due to membrane disruption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the concentration of the compound plays a crucial role in its effectiveness as a corrosion inhibitor . High concentrations can lead to the blocking of active sites on the cathode surface, thereby inhibiting the electrocrystallization of the metal . Similarly, the compound’s antimicrobial activity can be influenced by factors such as the presence of other substances and the physical conditions of the environment .
Preparation Methods
1-Octyl-3-methylimidazolium hydrogen sulfate can be synthesized through a series of chemical reactions involving the alkylation of imidazole followed by anion exchange. The general synthetic route involves the following steps:
Alkylation of Imidazole: Imidazole is reacted with an alkyl halide, such as octyl bromide, in the presence of a base like potassium carbonate to form 1-octylimidazole.
Methylation: The 1-octylimidazole is then methylated using a methylating agent such as methyl iodide to produce 1-octyl-3-methylimidazole.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Octyl-3-methylimidazolium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of imidazolium derivatives with reduced alkyl chains.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aqueous solutions of sodium chloride or potassium nitrate.
Major products formed from these reactions include sulfonic acid derivatives, reduced imidazolium compounds, and various imidazolium salts with different anions .
Scientific Research Applications
1-Octyl-3-methylimidazolium hydrogen sulfate has a wide range of scientific research applications:
Comparison with Similar Compounds
1-Octyl-3-methylimidazolium hydrogen sulfate can be compared with other similar compounds such as:
1-Hexyl-3-methylimidazolium hydrogen sulfate: Similar in structure but with a shorter alkyl chain, leading to different solvation and surface activity properties.
1-Butyl-3-methylimidazolium hydrogen sulfate: Even shorter alkyl chain, resulting in lower hydrophobicity and different catalytic properties.
1-Octyl-3-methylimidazolium bromide: Similar alkyl chain but different anion, affecting its ionic interactions and solubility in different solvents.
The uniqueness of this compound lies in its balance of hydrophobicity and ionic nature, making it particularly effective in applications requiring both properties .
Properties
IUPAC Name |
hydrogen sulfate;1-methyl-3-octylimidazol-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.H2O4S/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;1-5(2,3)4/h10-12H,3-9H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRABSTHQUPQUTI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.OS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


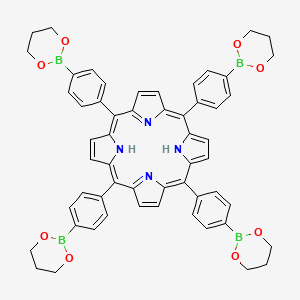
![Thieno[3,2-b]thiophene-2,5-diyldiboronic acid](/img/structure/B3069720.png)
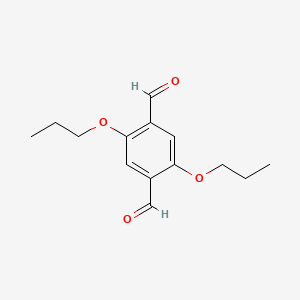

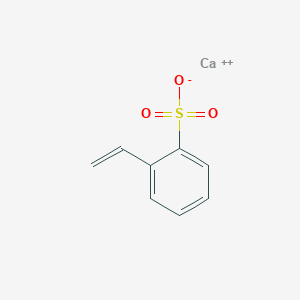
![5,5,11,11-Tetraoxo-5,11-dihydro-5l6,11l6-dibenzo[d,d']benzo[1,2-b;4,5-b']dithiophene-3,9-diamine](/img/structure/B3069745.png)
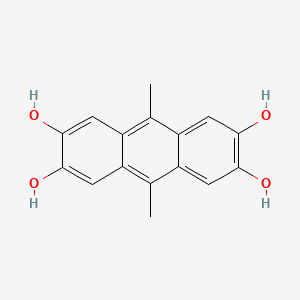
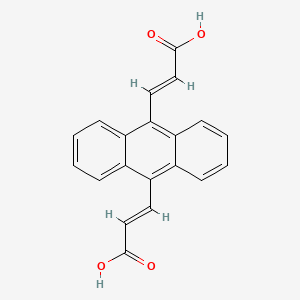
![1-[4-[3,5-bis(4-imidazol-1-ylphenyl)phenyl]phenyl]imidazole](/img/structure/B3069772.png)

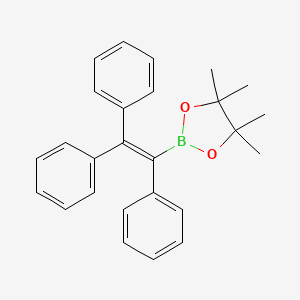

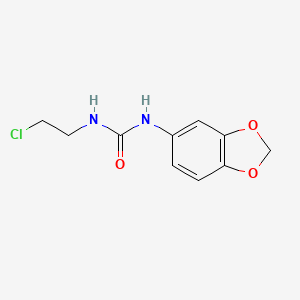
![1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine](/img/structure/B3069816.png)
